6-Bromo-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
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Overview
Description
6-Bromo-4-hydroxy-3-nitro-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-3-nitro-chromen-2-one typically involves the bromination of 4-hydroxy-3-nitro-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-hydroxy-3-nitro-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, dichloromethane).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-Bromo-4-hydroxy-3-amino-chromen-2-one.
Oxidation: 6-Bromo-4-oxo-3-nitro-chromen-2-one.
Scientific Research Applications
6-Bromo-4-hydroxy-3-nitro-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-hydroxy-3-nitro-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-3-nitro-chromen-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-hydroxy-chromen-2-one: Lacks the nitro group, which may influence its chemical properties and applications.
6-Bromo-3-nitro-chromen-2-one: Lacks the hydroxyl group, which may alter its solubility and reactivity.
Properties
CAS No. |
55005-21-5 |
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Molecular Formula |
C9H4BrNO5 |
Molecular Weight |
286.04 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H |
InChI Key |
RASGTZZGBPNBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origin of Product |
United States |
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